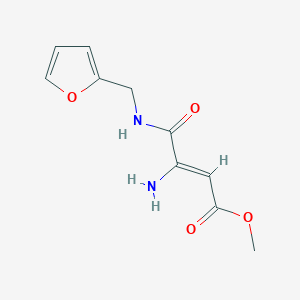
(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate” appears to be an organic compound containing functional groups such as amine, ester, and furan. These functional groups suggest that the compound could participate in a variety of chemical reactions.
Synthesis Analysis
Without specific information, it’s hard to detail the synthesis of this compound. However, it’s likely that it could be synthesized through a series of reactions involving the corresponding carboxylic acid, amine, and furan compounds.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the “but-2-enoate” part of the molecule suggests some degree of unsaturation, which could affect the compound’s reactivity.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amine groups could participate in acid-base reactions, the ester group could undergo hydrolysis and other reactions common to carboxylic acid derivatives, and the furan ring could participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties, such as solubility, melting point, and boiling point, could be estimated based on the properties of similar compounds.Scientific Research Applications
Synthesis and Reactivity
- The synthesis of methyl 4-aryl-2,4-dioxobut-2-enoates and their reactions with amines, leading to compounds that can undergo further reactions with ninhydrin to yield spiro[furan-2,2′-indene] derivatives, suggests a pathway for creating complex molecular structures (Gein, Bobrovskaya, & Dmitriev, 2017).
- Modifications on the amino-3,5-dicyanopyridine core to obtain multifaceted adenosine receptor ligands with antineuropathic activity illustrate the potential for therapeutic application of related structures (Betti et al., 2019).
Antimicrobial Activity
- New methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts were synthesized and evaluated for antimicrobial activity, demonstrating the relevance of such compounds in combating microbial resistance (Gein et al., 2020).
Material Science Applications
- Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for insensitive energetic materials showcase the use of structurally related compounds in the development of new materials with applications in the defense industry (Yu et al., 2017).
Synthetic Methodologies
- The one-pot synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones offers a novel approach to synthesizing a new class of compounds, indicating the versatility of related structures in organic synthesis (Tikhomolova, Grinev, & Yegorova, 2023).
- ZnCl2-catalyzed [4+1] annulation reactions provide a concise route to highly functionalized furans and thiophenes, demonstrating the catalytic potential in creating furan derivatives (He et al., 2020).
Safety And Hazards
Without specific data, it’s hard to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research could involve synthesizing this compound and studying its properties and reactivity. If the compound shows biological activity, it could be studied as a potential pharmaceutical.
Please note that these are general insights and may not be entirely accurate for this specific compound. For a comprehensive analysis, specific studies and data on this compound would be needed.
properties
IUPAC Name |
methyl (Z)-3-amino-4-(furan-2-ylmethylamino)-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)5-8(11)10(14)12-6-7-3-2-4-16-7/h2-5H,6,11H2,1H3,(H,12,14)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJONPCRWEBRFHA-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)NCC1=CC=CO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)NCC1=CC=CO1)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2641591.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2641595.png)
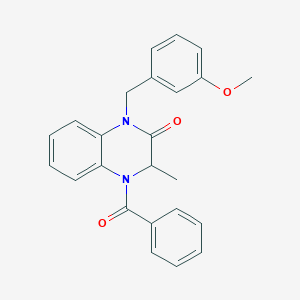
![1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2641597.png)
![5-((3-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641599.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2641601.png)
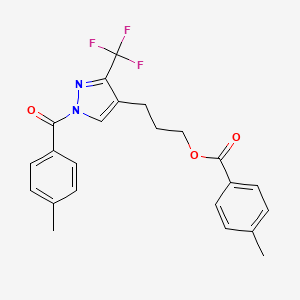
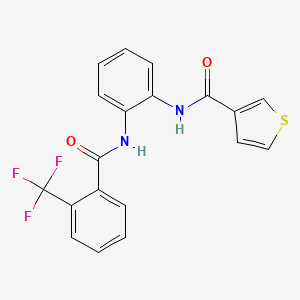
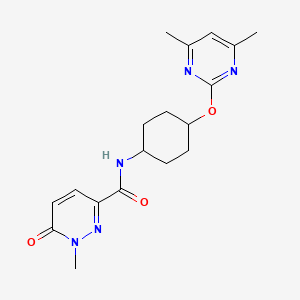
![3-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2641608.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide](/img/structure/B2641609.png)
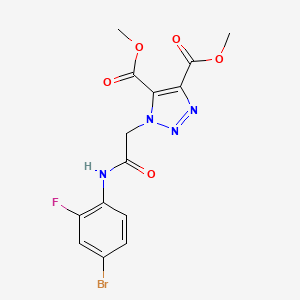
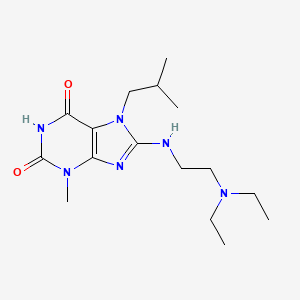
![N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641613.png)